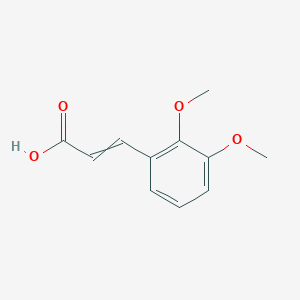

trans-2,3-Dimethoxycinnamic acid

Description

The exact mass of the compound 3-(2,3-Dimethoxyphenyl)prop-2-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-2,3-Dimethoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2,3-Dimethoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(2,3-dimethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13) |

InChI Key |

QAXPUWGAGVERSJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of trans-2,3-Dimethoxycinnamic acid

Regioisomer Specificity in Anti-Virulence & Medicinal Chemistry

Executive Summary

trans-2,3-Dimethoxycinnamic acid (2,3-DCA) represents a critical structural scaffold in the development of next-generation anti-infectives and pharmacological probes. While its positional isomer, 3,4-dimethoxycinnamic acid, is widely recognized as the core moiety of the anti-allergic drug Tranilast, the 2,3-isomer has emerged as a potent Quorum Sensing (QS) Inhibitor .[1]

This guide synthesizes the physicochemical profile, validated synthesis protocols, and biological mechanisms of 2,3-DCA.[1] It is designed for medicinal chemists and microbiologists seeking to exploit the steric and electronic uniqueness of the ortho-meta substitution pattern to bypass resistance mechanisms in Gram-negative bacteria.

Chemical Constitution & Stereochemistry

The distinct biological activity of 2,3-DCA stems from the steric crowding of the ortho-methoxy group.[1] Unlike the 3,4-isomer, where the methoxy groups are relatively unencumbered, the 2,3-substitution forces the phenyl ring out of planarity with the methoxy groups, altering the molecule's binding affinity for receptor pockets such as CviR.[1]

Structural Analysis

-

IUPAC Name: (2E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid

-

Stereochemistry: The trans (E) configuration is thermodynamically favored and biologically active. The cis (Z) isomer is unstable and readily isomerizes under UV light or acidic conditions.

-

Electronic Effect: The 2-methoxy group exerts a strong inductive effect (-I) and mesomeric effect (+M), but its position creates significant steric hindrance for the carboxylic tail, influencing metabolic stability.

Physicochemical Profile

| Property | Value | Context |

| CAS Number | 7345-82-6 | Unique Identifier |

| Molecular Formula | C₁₁H₁₂O₄ | MW: 208.21 g/mol |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 180.0 – 184.0 °C | Significantly higher than 3,4-isomer (180°C) |

| pKa (Predicted) | ~4.44 | Carboxylic acid ionization |

| LogP | 1.8 - 2.2 | Moderate lipophilicity; membrane permeable |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water (neutral pH) |

Synthesis & Manufacturing Protocol

To ensure high stereoselectivity for the trans-isomer, the Knoevenagel Condensation is the industry-standard protocol.[1] This method avoids the formation of the cis-isomer and side products common in Perkin reactions.

Reaction Pathway

The synthesis utilizes 2,3-dimethoxybenzaldehyde and malonic acid, catalyzed by a weak base (piperidine) in pyridine.[1]

Figure 1: Synthetic pathway via Knoevenagel Condensation.

Step-by-Step Laboratory Protocol

Scale: 10 mmol | Expected Yield: 85-92%

-

Reagent Preparation:

-

Dissolve 2,3-dimethoxybenzaldehyde (1.66 g, 10 mmol) and malonic acid (1.25 g, 12 mmol) in pyridine (5 mL).

-

Add catalytic piperidine (0.1 mL). Expert Note: Piperidine acts as the organocatalyst to form the reactive enolate.[1]

-

-

Reaction:

-

Heat the mixture to 80–100 °C under reflux for 3–5 hours.

-

Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde indicates completion.

-

-

Workup (Critical for Purity):

-

Cool the reaction mixture to room temperature.

-

Pour slowly into ice-cold HCl (1 M, 50 mL) with vigorous stirring. This precipitates the free acid.[1]

-

Filter the white precipitate and wash with ice-cold water (3 x 20 mL) to remove pyridine traces.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1) .

-

Dry in a vacuum oven at 50 °C for 6 hours.

-

Biological Applications: Quorum Sensing Inhibition

While many cinnamic acid derivatives act as antioxidants, 2,3-DCA possesses a specific, high-value application as a Quorum Sensing Inhibitor (QSI) .

Mechanism of Action: CviR Antagonism

Research indicates that 2,3-DCA functions by disrupting the communication systems of Gram-negative bacteria (specifically Chromobacterium violaceum).[2] It acts as a structural mimic of the native autoinducer, N-hexanoyl-L-homoserine lactone (C6-HSL) .

-

Target: CviR receptor (cytoplasmic DNA-binding transcription factor).

-

Mode: Competitive Antagonism.

-

Outcome: Inhibition of virulence factors (violacein production, biofilm formation) without killing the bacteria (bacteriostatic), thereby reducing selective pressure for resistance.

Figure 2: Mechanism of Quorum Sensing Inhibition by 2,3-DCA.

Comparative Pharmacology

| Feature | 2,3-Dimethoxycinnamic Acid | 3,4-Dimethoxycinnamic Acid |

| Primary Activity | Anti-Virulence (QS Inhibition) | Anti-inflammatory / Anti-fibrotic |

| Drug Analog | Novel QSI Scaffolds | Tranilast |

| Receptor Target | CviR (Bacterial) | TGF-β / NF-κB (Mammalian) |

| Steric Profile | High (Ortho-substitution) | Low (Meta/Para-substitution) |

Analytical Specifications

Verification of the trans-isomer and 2,3-substitution pattern is essential, as commercial supplies may contain the 3,4-isomer.[1]

Nuclear Magnetic Resonance (NMR)

The coupling constant (J) of the vinylic protons is the definitive marker for stereochemistry.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.40 (s, 1H): Carboxylic acid (-COOH).[3]

-

δ 7.85 (d, J = 16.1 Hz, 1H): H-β (Alkene). Large J-value confirms trans-geometry.

-

δ 6.55 (d, J = 16.1 Hz, 1H): H-α (Alkene).

-

δ 7.20 – 7.00 (m, 3H): Aromatic protons (2,3-substitution pattern creates a distinct multiplet compared to the 3,4-pattern).[1]

-

δ 3.82 (s, 3H), 3.78 (s, 3H): Methoxy groups (-OCH₃). Two distinct singlets indicate non-equivalent environments due to ortho-positioning.[1]

-

-

¹³C NMR (DMSO-d₆):

-

δ 167.8: Carbonyl (C=O).

-

δ 152.8, 148.1: Aromatic C-O (C2, C3).

-

δ 139.5: C-β (Alkene).

-

δ 119.2: C-α (Alkene).

-

Mass Spectrometry (MS)[5][6]

-

Ionization: ESI- (Negative Mode) is preferred for carboxylic acids.

-

m/z: 207.07 [M-H]⁻.

References

-

TCI Chemicals. trans-2,3-Dimethoxycinnamic Acid Product Specifications (CAS 7345-82-6).[4]Link

-

Fisher Scientific. 2,3-Dimethoxycinnamic acid, predominantly trans, 98% Safety Data Sheet.[1]Link

-

Gui, C., et al. (2024). 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum.[1] Marine Drugs, 22(4), 177.[2] Link

-

PubChem. Compound Summary: trans-2,3-Dimethoxycinnamic acid.[5] National Library of Medicine. Link

-

ChemicalBook. NMR Spectrum and Synthesis of 2,3-Dimethoxycinnamic Acid.Link

Sources

- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 2. 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Showing Compound trans-2,3,4-Trimethoxycinnamate (FDB028405) - FooDB [foodb.ca]

- 4. trans-2,3-Dimethoxycinnamic Acid | 7345-82-6 | TCI EUROPE N.V. [tcichemicals.com]

- 5. PubChemLite - Trans-2,3-dimethoxycinnamic acid (C11H12O4) [pubchemlite.lcsb.uni.lu]

Literature review on 2,3-Dimethoxycinnamic acid derivatives in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of 2,3-Dimethoxycinnamic Acid Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of 2,3-dimethoxycinnamic acid (2,3-DCA) and its derivatives, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the synthesis, biological activities, and structure-activity relationships that underscore the therapeutic potential of this molecular scaffold.

Introduction: The Significance of the Cinnamic Acid Scaffold

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that are ubiquitous in the plant kingdom.[1] Structurally, the core consists of a phenyl ring attached to an acrylic acid moiety, a feature that provides three primary sites for chemical modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group.[2][3] These modifications have given rise to a vast library of compounds with diverse and potent pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[4][5]

The substitution pattern on the phenyl ring, particularly with methoxy (-OCH₃) groups, is a critical determinant of biological efficacy.[6][7] Methoxy groups can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.[8][9] While derivatives such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and 3,4-dimethoxycinnamic acid are well-studied, the 2,3-dimethoxy isomer offers a distinct steric and electronic profile, presenting unique opportunities for medicinal chemistry exploration.[6][10] This guide focuses specifically on the emerging potential of 2,3-dimethoxycinnamic acid derivatives.

Synthetic Strategies for 2,3-Dimethoxycinnamic Acid and Its Derivatives

The synthesis of cinnamic acids is well-established, with the Knoevenagel-Doebner condensation being a preferred method for its high yields and operational simplicity. This reaction typically involves the condensation of an aromatic aldehyde with malonic acid.

Experimental Protocol: Synthesis of 2,3-Dimethoxycinnamic Acid

This protocol outlines the synthesis of 2,3-DCA via the Knoevenagel-Doebner condensation.

Materials:

-

2,3-Dimethoxybenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) and malonic acid (~1.1 equivalents) in a minimal amount of pyridine.

-

Add a catalytic amount of piperidine (a few drops) to the solution.

-

Heat the reaction mixture under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is driven by the decarboxylation of the intermediate.

-

After completion, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and an excess of concentrated HCl. This step neutralizes the pyridine and precipitates the crude product.

-

Filter the resulting solid precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any remaining acid and pyridine hydrochloride.

-

Dry the crude product.

-

Recrystallize the crude 2,3-dimethoxycinnamic acid from a suitable solvent system, such as ethanol/water, to obtain the purified product.

-

Characterize the final product using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

The resulting 2,3-DCA serves as a versatile starting material for a variety of derivatives, which can be synthesized by targeting its reactive sites.

Caption: Synthetic workflow for 2,3-DCA and its primary derivatives.

Medicinal Chemistry Applications of 2,3-Dimethoxycinnamic Acid Derivatives

While research into 2,3-DCA is still emerging compared to its isomers, it has demonstrated significant potential in key therapeutic areas, most notably as a novel antimicrobial agent.

Antimicrobial Activity: A Promising Quorum Sensing Inhibitor

Bacterial resistance to conventional antibiotics is a pressing global health crisis. One innovative strategy to combat this is to disrupt bacterial communication systems, known as quorum sensing (QS), rather than killing the bacteria directly. QS systems regulate the expression of virulence factors and biofilm formation.[11]

Recent studies have identified 2,3-dimethoxycinnamic acid, isolated from the marine actinomycete Nocardiopsis metallicus, as a potent quorum sensing inhibitor (QSI).[11][12]

Mechanism of Action: Molecular docking studies have revealed that 2,3-DCA acts by competitively binding to the CviR receptor in the bacterium Chromobacterium violaceum.[12] This receptor is a key component of the QS system, and by occupying the same binding pocket as the natural signaling molecule, 2,3-DCA effectively blocks the downstream signaling cascade that controls virulence.[12]

Caption: Mechanism of 2,3-DCA as a quorum sensing inhibitor.

Biological Activity Data: The efficacy of 2,3-DCA in disrupting QS-regulated functions in C. violaceum CV026 has been quantified, demonstrating significant inhibition without affecting bacterial growth at the tested concentrations.[11][12]

| QS-Regulated Trait | Concentration | % Inhibition | Reference |

| Violacein Production | 150 µg/mL | 73.9% | [12] |

| Swarming Motility | 150 µg/mL | 37.8% | [12] |

| Biofilm Formation | 150 µg/mL | 65.9% | [11][12] |

This anti-QS activity suggests that 2,3-DCA and its derivatives could be developed as novel antimicrobial agents that may circumvent the development of resistance.[11]

Anti-inflammatory and Anticancer Potential

While direct studies on the anti-inflammatory and anticancer effects of 2,3-DCA are limited, the broader class of methoxycinnamic acid derivatives has shown significant promise in these areas.[7][8]

-

Anti-inflammatory Action: Cinnamic acid derivatives are known to exert anti-inflammatory effects by inhibiting key mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as TNF-α and IL-6.[8][13] The presence of methoxy groups can enhance these activities.[8] For instance, derivatives of the closely related 3,4-dimethoxycinnamic acid have demonstrated notable anti-inflammatory and antioxidant properties.[14] This provides a strong rationale for investigating 2,3-DCA derivatives for similar activities.

-

Anticancer Activity: The cinnamic acid scaffold is a feature of many synthetic and natural antitumor agents.[2] One established mechanism is the inhibition of matrix metalloproteinases (MMPs), enzymes that are overexpressed in many cancers and play a role in tumor invasion and metastasis.[15] The structural features of 2,3-DCA make it and its future derivatives plausible candidates for MMP inhibition and other anticancer pathways.

Structure-Activity Relationships (SAR)

The biological activity of cinnamic acid derivatives is highly dependent on their chemical structure.[6] Understanding these relationships is crucial for designing more potent and selective therapeutic agents.

-

Role of Methoxy Groups: The position of the methoxy groups on the phenyl ring is critical. The 2,3-substitution pattern in 2,3-DCA creates a unique electronic and steric environment compared to the more studied 3,4- or 4-methoxy derivatives. This specific arrangement was found to be effective for QS inhibition.[12] Further studies are needed to compare its efficacy in other biological assays against its isomers.

-

Carboxylic Acid Moiety: The carboxylic acid group is a key interaction point. Its conversion into esters or amides can significantly alter the compound's properties.[16][17] Esterification, for example, often increases lipophilicity, which can enhance cell membrane penetration and, in some cases, improve antioxidant activity within lipid environments.[18]

-

The α,β-Unsaturated Bond: The double bond in the acrylic acid side chain is often essential for activity.[19][20] It creates a planar, conjugated system that can participate in Michael additions and other interactions with biological targets.

Caption: Key structure-activity relationship points for 2,3-DCA.

Future Perspectives and Conclusion

The study of 2,3-dimethoxycinnamic acid derivatives in medicinal chemistry is a burgeoning field with considerable promise. The demonstrated activity of the parent compound as a quorum sensing inhibitor provides a solid foundation for the development of novel antimicrobial agents that could help address the challenge of antibiotic resistance.[12]

Future research should focus on:

-

Synthesis of Derivative Libraries: A systematic exploration of ester and amide derivatives of 2,3-DCA is warranted to optimize potency, selectivity, and pharmacokinetic properties.

-

Broadening the Biological Scope: Screening these new derivatives against other therapeutic targets, particularly for anti-inflammatory and anticancer activities, is a logical next step based on the known pharmacology of related cinnamic acids.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways modulated by these compounds will be essential for their rational development.

-

In Vivo Evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

References

-

2,3-Dimethoxycinnamic acid, predominantly trans, 98+% 10 g | Buy Online - Fisher Scientific . Fisher Scientific. 21

-

2,3-Dimethoxycinnamic acid, predominantly trans, 98+% 10 g | Buy Online . Fisher Scientific. 22

-

2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PMC . National Center for Biotechnology Information. 11

-

Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - Semantic Scholar . Semantic Scholar. 6

-

2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PubMed . National Center for Biotechnology Information. 12

-

Cinnamic acid derivatives as anticancer agents-a review - PubMed . National Center for Biotechnology Information. 2

-

Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - MDPI . MDPI. 10

-

Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies - Biointerface Research in Applied Chemistry . Biointerface Research in Applied Chemistry. 15

-

Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - MDPI . MDPI. 7

-

Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - MDPI . MDPI. 8

-

Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin . Iraqi Journal of Pharmaceutical Sciences. 23

-

Screening Potential Nitrification Inhibitors through a Structure–Activity Relationship Study—The Case of Cinnamic Acid Derivatives - MDPI . MDPI. 19

-

Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents . GSC Biological and Pharmaceutical Sciences. 16

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - OUCI . Oriental Journal of Chemistry. 24

-

Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo - Atlantis Press . Atlantis Press. 25

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research . Journal of Chemical and Pharmaceutical Research. 26

-

Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid - Journal of Applied Pharmaceutical Science . Journal of Applied Pharmaceutical Science. 14

-

(PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review - ResearchGate . ResearchGate. 3

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - MDPI . MDPI. 4

-

Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin - MDPI . MDPI. 27

-

A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs - Benchchem . BenchChem. 9

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities . ResearchGate. 5

-

Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships N. Razzaghi-Asl, J. Garrido, H. - CORE . CORE. 18

-

Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - MDPI . MDPI. 20

-

A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST The direct condensation between a substituted cinnami - Sabinet African Journals . Sabinet African Journals. 28

-

Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and . Journal of Applied Pharmaceutical Science. 29

-

Medicinal Chemistry - Semantic Scholar . Semantic Scholar. 30

-

Technical Support Center: Enhancing Antimicrobial Efficacy of Cinnamic Acid Derivatives - Benchchem . BenchChem. 17

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate . ResearchGate. 31

-

Discovery of new cinnamic derivatives as anti‐inflammatory agents for treating acute lung injury in mice - ResearchGate . ResearchGate. 13

-

Synthesis and antibacterial screening of some novel cinnamic acid derivatives - International Journal of Chemical Studies . International Journal of Chemical Studies. 32

-

Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI . MDPI. 1

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. wjbphs.com [wjbphs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells [mdpi.com]

- 21. 2,3-Dimethoxycinnamic acid, predominantly trans, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 22. 2,3-Dimethoxycinnamic acid, predominantly trans, 98+% 10 g | Request for Quote [thermofisher.com]

- 23. sysrevpharm.org [sysrevpharm.org]

- 24. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [ouci.dntb.gov.ua]

- 25. atlantis-press.com [atlantis-press.com]

- 26. jocpr.com [jocpr.com]

- 27. mdpi.com [mdpi.com]

- 28. journals.co.za [journals.co.za]

- 29. japsonline.com [japsonline.com]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. researchgate.net [researchgate.net]

- 32. chemijournal.com [chemijournal.com]

Technical Guide: Ionization Behavior and pKa Profiling of trans-2,3-Dimethoxycinnamic Acid

[1][2]

Executive Summary

trans-2,3-Dimethoxycinnamic acid (CAS: 7345-82-6) is a phenylpropanoid derivative characterized by a carboxylic acid moiety conjugated to a dimethoxy-substituted phenyl ring via a trans-alkene linker.[1][2][3][4] Its physicochemical behavior is governed by the interplay between the lipophilic aromatic core and the ionizable carboxyl group.

This guide provides a definitive technical analysis of its acid dissociation constant (pKa), ionization profile, and experimental characterization methodologies.[1][2] It is designed for pharmaceutical scientists requiring precise data for ADME modeling, salt selection, and solubility profiling.[1]

Part 1: Molecular Architecture & Electronic Effects

To understand the ionization behavior of this compound, one must analyze the electronic influence of the methoxy substituents on the cinnamic acid backbone.

Structural Analysis

-

Core Scaffold: trans-Cinnamic acid (3-phenyl-2-propenoic acid).[1][2][5]

-

Substituents: Two methoxy (-OCH₃) groups at the ortho (2) and meta (3) positions.[1][2]

-

Configuration: The trans (E) isomer is thermodynamically stable, maintaining a planar or near-planar conformation that facilitates conjugation between the aromatic ring, the alkene, and the carbonyl group.[1]

Electronic Perturbation of Acidity

The pKa of unsubstituted trans-cinnamic acid is approximately 4.44 .[2] The 2,3-dimethoxy substitution shifts this value based on two competing effects:

-

Inductive Effect (-I): Oxygen is electronegative.[1][2] The 3-methoxy group (meta) exerts a primarily inductive electron-withdrawing effect, which stabilizes the carboxylate anion, tending to lower the pKa (increase acidity).[1][2]

-

Resonance Effect (+M): The 2-methoxy group (ortho) can donate electron density into the ring via resonance.[1][2] However, in cinnamic acid derivatives, the "Ortho Effect" often involves steric repulsion that twists the phenyl ring out of coplanarity with the vinyl group.[1] This decoupling reduces resonance donation, allowing the inductive withdrawal to dominate.[1]

Net Result: The predicted pKa of trans-2,3-dimethoxycinnamic acid is 4.40 ± 0.10 .[1][2][3] It acts as a weak acid, slightly stronger than cinnamic acid due to the cumulative inductive withdrawal of the two oxygen atoms.[1]

Part 2: pKa Data & Ionization Profile

Quantitative Parameters

| Parameter | Value | Source/Method |

| pKa (Acidic) | 4.40 ± 0.10 | Predicted (ACD/Labs, ChemAxon Models) |

| logP (Octanol/Water) | 2.23 | Predicted (Consensus Model) |

| Intrinsic Solubility (S₀) | ~0.22 g/L | Est.[1][2][3][4] for neutral species |

| Molecular Weight | 208.21 g/mol | - |

Species Distribution (Microspecies)

As a monoprotic acid, trans-2,3-dimethoxycinnamic acid exists in two primary states: the neutral unionized form (HA) and the anionic carboxylate form (A⁻).[1][2]

-

pH < 2.4: >99% Neutral (HA).[1][2] Maximum lipophilicity and membrane permeability.[1][2]

-

pH > 6.4: >99% Anionic (A⁻).[1][2] Maximum aqueous solubility.[1][2]

Ionization Equilibrium Diagram

The following diagram illustrates the dissociation pathway and the chemical structures involved.

[1][2]

Part 3: Experimental Protocols

Due to the limited aqueous solubility of the neutral form, standard aqueous titration is prone to precipitation and electrode drift.[1] The Yasuda-Shedlovsky Cosolvent Method is the authoritative protocol for determining the pKa of this compound.

Protocol: Potentiometric Titration in Methanol/Water

Objective: Determine thermodynamic pKa by extrapolating apparent pKa values (

Reagents:

Workflow:

-

Preparation: Prepare three titration vessels containing 30%, 40%, and 50% (v/v) Methanol/Water mixtures with 0.15 M KCl.

-

Dissolution: Dissolve the analyte in the cosolvent mixtures. Ensure complete dissolution before starting.[1][2]

-

Titration: Perform potentiometric titration with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent CO₂ absorption.

-

Data Collection: Record pH vs. Volume of titrant.

-

Calculation:

Methodological Workflow Diagram

Part 4: Pharmaceutical Implications

Solubility & Salt Selection

At pH 1.2 (Gastric environment), the compound exists almost exclusively as the neutral acid, limiting solubility.[1]

-

Recommendation: For oral formulation, salt formation (Sodium or Potassium 2,3-dimethoxycinnamate) is recommended to ensure rapid dissolution.[1][2] The salt will dissociate, but the micro-pH at the diffusion layer will enhance the dissolution rate.[1]

Absorption Modeling (pH-Partition)

References

-

Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1][2] (Authoritative text on pKa determination methods).

-

PubChem. Compound Summary: trans-2,3-Dimethoxycinnamic acid (CID 735842).[1][2][4] National Library of Medicine.[1][2] [Link][1][2]

-

NIST Chemistry WebBook. Cinnamic Acid Derivatives and Ionization Constants. [Link][1][2]

Sources

- 1. Showing Compound trans-2,3,4-Trimethoxycinnamate (FDB028405) - FooDB [foodb.ca]

- 2. 2,3-Dihydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 3. trans-2,3-Dimethoxycinnamic acid | 7345-82-6 [amp.chemicalbook.com]

- 4. PubChemLite - Trans-2,3-dimethoxycinnamic acid (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 5. Milk Composition Database: Showing metabocard for trans-Cinnamic acid (BMDB0000930) [mcdb.ca]

Structural Elucidation and Topochemical Analysis of trans-2,3-Dimethoxycinnamic Acid

Executive Summary: The Ortho-Methoxy Challenge

The structural analysis of trans-2,3-dimethoxycinnamic acid (2,3-DCA) presents a unique crystallographic challenge compared to its widely studied isomers (e.g., 3,4-dimethoxycinnamic acid). While the carboxylic acid moiety drives the formation of supramolecular homodimers, the 2-methoxy (ortho) substituent introduces significant steric strain against the vinylic protons.

This guide details the protocol for resolving the crystal structure of 2,3-DCA. Unlike standard routine analysis, this workflow emphasizes the correlation between molecular conformation (torsion angles) and crystal packing (Schmidt’s topochemical postulates). We will explore how the 2,3-substitution pattern dictates whether the lattice adopts a photoactive (

Experimental Workflow: From Solvation to Solution

To ensure a self-validating dataset, the following workflow integrates polymorphism screening with single-crystal X-ray diffraction (SCXRD).

Crystal Growth Strategy

The high conformational freedom of the dimethoxy groups necessitates a multi-solvent approach to identify stable polymorphs.

| Solvent System | Method | Target Polymorph Characteristics |

| Ethanol/Water (1:1) | Slow Evaporation | Thermodynamic Form: Likely centrosymmetric dimers ( |

| Acetone/Hexane | Vapor Diffusion | Kinetic Form: Favors rapid nucleation. May trap metastable conformers with higher torsion angles. |

| Toluene | Cooling (-20°C) | Solvated Forms: Screening for lattice inclusion which stabilizes the "twisted" ortho-conformation. |

Diffraction Data Acquisition Protocol

-

Temperature Control: Data collection at 100 K is mandatory. The methoxy groups at the 2,3-positions possess significant rotational freedom; thermal motion at room temperature will smear electron density, obscuring the precise C-O-C bond angles.

-

Resolution: Collect to a minimum of

to resolve the double bond geometry (

Analytical Workflow Diagram

Figure 1: Integrated workflow for the structural elucidation and topochemical validation of 2,3-DCA.

Structural Analysis & Supramolecular Architecture

Upon solving the structure (typically in a monoclinic space group such as

The Primary Synthon: Carboxylic Acid Dimer

As with most cinnamic acid derivatives, 2,3-DCA is expected to form centrosymmetric dimers via the carboxyl group.

-

Motif:

(Graph Set Notation).[1] -

Interaction: Strong

hydrogen bonds.[2] -

Diagnostic: Look for an

distance of approx.

The Ortho-Effect: Conformation Analysis

This is the differentiating factor for the 2,3-isomer.

-

Problem: The 2-methoxy group sterically interferes with the vinylic proton (

) and the carbonyl oxygen. -

Measurement: Calculate the torsion angle

( -

Expectation: Unlike the planar 3,4-dimethoxycinnamic acid, the 2,3-isomer often exhibits a non-planar conformation (

) to relieve strain. This twisting disrupts the planarity required for tight

Crystal Packing & Photoreactivity (Schmidt’s Rules)

The packing of the dimers determines the material's utility in crystal engineering.

| Packing Type | Geometry | Distance ( | Photoreactivity |

| Head-to-Tail | Active (Forms centrosymmetric Truxillic acid dimer) | ||

| Head-to-Head | Active (Forms mirror-symmetric Truxinic acid dimer) | ||

| Offset/Tilted | Stable (No reaction) |

Hypothesis for 2,3-DCA: Due to the steric bulk of the 2-methoxy group, 2,3-DCA frequently adopts the

Visualizing the Interaction Network

The following diagram illustrates the hierarchy of forces defining the 2,3-DCA crystal lattice.

Figure 2: Supramolecular assembly showing the competition between H-bonding (stabilizing) and steric repulsion (destabilizing).

Validation Protocol: The UV-Challenge

To confirm the crystallographic analysis, a simple solid-state reaction serves as a functional probe.

-

Preparation: Grind 50 mg of crystalline 2,3-DCA into a fine powder.

-

Exposure: Irradiate with a high-pressure Hg lamp (

nm) for 48 hours. -

Analysis: Perform 1H-NMR on the post-irradiation sample.

-

Result A (Cyclobutane signals at 3.5-4.5 ppm): Confirms

or -

Result B (Unchanged Olefin signals): Confirms

packing (Schmidt forbidden) or excessive distance due to ortho-sterics.

-

References

-

Schmidt, G. M. J. (1971). "Photodimerization in the solid state." Pure and Applied Chemistry, 27(4), 647-678. Link

-

Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327. Link

-

Cohen, M. D., & Schmidt, G. M. J. (1964).[3][4] "Topochemistry. Part I. A survey of the photochemistry of cinnamic acids." Journal of the Chemical Society, 1996-2000. Link

-

Mishra, M. K., et al. (2015).[5] "Crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid." IUCrJ, 2(6), 653-660.[5] (Cited for comparative methodology of dimethoxy isomers). Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. 384. Topochemistry. Part II. The photochemistry of trans-cinnamic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid: correlation between maximum yield in the solid-state topochemical reaction and cooperative molecular motion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,3-Dimethoxycinnamic Acid via Perkin Reaction: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 2,3-dimethoxycinnamic acid, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details a step-by-step procedure for the Perkin reaction, employing 2,3-dimethoxybenzaldehyde and acetic anhydride with a base catalyst. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for a successful and reproducible synthesis.

Introduction: The Perkin Reaction in Modern Synthesis

The Perkin reaction, a classic named reaction in organic chemistry, facilitates the synthesis of α,β-unsaturated aromatic acids.[1][2] This condensation reaction involves an aromatic aldehyde and an acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the acid corresponding to the anhydride.[3] The reaction proceeds through an aldol-type condensation mechanism, providing a direct route to cinnamic acid and its derivatives.[4] These compounds are of significant interest due to their presence in natural products and their utility as precursors in the synthesis of pharmaceuticals and other fine chemicals.

This application note focuses on the synthesis of 2,3-dimethoxycinnamic acid, a compound with demonstrated biological activities, including potential as a quorum sensing inhibitor. The robust and scalable nature of the Perkin reaction makes it a suitable method for the preparation of this important molecule in a laboratory setting.

Mechanistic Insight: Understanding the "Why"

The Perkin reaction is initiated by the deprotonation of the acid anhydride at the α-carbon by the base (e.g., sodium acetate) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A subsequent series of steps involving intramolecular acyl transfer, elimination, and hydrolysis yields the final α,β-unsaturated carboxylic acid. The high temperatures, often around 180-200°C, are necessary to drive the dehydration and elimination steps of the reaction.[5]

Experimental Protocol: Synthesis of 2,3-Dimethoxycinnamic Acid

This protocol is adapted from established Perkin reaction procedures and is specifically tailored for the synthesis of 2,3-dimethoxycinnamic acid.

Materials and Equipment

| Reagent/Equipment | Details |

| Reagents | |

| 2,3-Dimethoxybenzaldehyde | (MW: 166.17 g/mol ) |

| Acetic Anhydride | (MW: 102.09 g/mol ), anhydrous |

| Sodium Acetate | (MW: 82.03 g/mol ), anhydrous |

| Distilled Water | |

| Hydrochloric Acid (HCl) | Concentrated |

| Sodium Carbonate (Na₂CO₃) | Saturated solution |

| Activated Charcoal | |

| Ethanol | For recrystallization |

| Equipment | |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Heating mantle or oil bath | Capable of reaching 200°C |

| Magnetic stirrer and stir bar | |

| Beakers, Erlenmeyer flasks | |

| Buchner funnel and filter paper | |

| Separatory funnel | |

| pH paper or pH meter | |

| Rotary evaporator |

Reaction Setup and Procedure

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Acetic anhydride is corrosive and has a strong odor.

Step 1: Reagent Preparation and Reaction Assembly

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2,3-dimethoxybenzaldehyde (1.0 eq) and anhydrous sodium acetate (1.0 eq).

-

Add a slight excess of acetic anhydride (1.5 - 2.0 eq). The acetic anhydride serves as both a reactant and a solvent.

-

Fit the flask with a reflux condenser. To prevent the ingress of atmospheric moisture, a drying tube containing calcium chloride can be placed at the top of the condenser.

Step 2: The Condensation Reaction

-

Heat the reaction mixture in a heating mantle or an oil bath to a temperature of 180-200°C.[6]

-

Maintain this temperature and stir the mixture vigorously for 4-5 hours. The reaction mixture will likely darken in color. This is a common observation in Perkin reactions and can be attributed to the formation of resinous byproducts.[1]

Step 3: Work-up and Isolation of the Crude Product

-

After the reaction is complete, allow the mixture to cool to approximately 100°C.

-

Carefully and slowly pour the warm reaction mixture into a beaker containing a large volume of cold water (approximately 10 times the volume of the reaction mixture) with stirring. This will hydrolyze the excess acetic anhydride to acetic acid and precipitate the crude product.

-

Continue stirring until the oily product solidifies. If the product remains oily, scratching the inside of the beaker with a glass rod can induce crystallization.

-

Make the solution basic by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9. This step converts the cinnamic acid product into its water-soluble sodium salt and helps to remove any unreacted aldehyde.

-

If significant color is present from byproducts, add a small amount of activated charcoal to the basic solution and heat it gently with stirring for 10-15 minutes.

-

Filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal and other insoluble impurities.

-

Allow the filtrate to cool to room temperature.

Step 4: Precipitation and Collection of 2,3-Dimethoxycinnamic Acid

-

Slowly acidify the cool filtrate by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 2-3.

-

2,3-Dimethoxycinnamic acid will precipitate out as a solid.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with several portions of cold distilled water to remove any remaining inorganic salts and acids.

-

Press the solid as dry as possible on the filter.

Purification

Recrystallization:

-

The crude 2,3-dimethoxycinnamic acid can be purified by recrystallization. Ethanol is a suitable solvent.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If any insoluble impurities remain, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator.

Characterization

The identity and purity of the synthesized 2,3-dimethoxycinnamic acid can be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy: Analyze the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the chemical structure.

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of 2,3-dimethoxycinnamic acid.

Conclusion

The Perkin reaction provides an effective and straightforward method for the synthesis of 2,3-dimethoxycinnamic acid. By carefully controlling the reaction temperature and employing a thorough work-up and purification procedure, high-purity product can be obtained. This application note serves as a detailed guide for researchers, enabling the reliable synthesis of this valuable compound for further investigation and application in drug discovery and development.

References

-

A Concise Introduction of Perkin Reaction - Longdom Publishing. (2018, May 30). Retrieved from [Link]

-

CDN. Experiment-2-Synthesis-of-t-Cinnamic-Acid.pdf. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from [Link]

-

Grokipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). NOTE Perkin Reactions under Microwave Irradiation. Retrieved from [Link]

-

ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

-

SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

-

SATHEE. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Longdom Publishing. (2018, May 30). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4613692A - Process for the preparation of cinnamic acids which are optionally substituted in the nucleus.

-

J&K Scientific LLC. (2025, June 1). Perkin Reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Perkin Reaction Mechanism: Steps, Examples & Applications. Retrieved from [Link]

-

GDC(W), Kadapa. (n.d.). Named reactions in Carbonyl Compounds- Perkin and Benzoin Condensation reactions. Retrieved from [Link]

-

A Concise Introduction of Perkin Reaction. (2018, May 30). Longdom Publishing. Retrieved from [Link]

-

Scribd. (n.d.). 308 Perkin Reaction | PDF | Chemical Reactions | Acid. Retrieved from [Link]

-

CDN. (n.d.). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis'. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

-

YouTube. (2022, November 30). Perkin's reaction, Knoevenegal reaction, Benzoin condensation. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of trans-2,3-Dimethoxycinnamic Acid

Introduction

The selective reduction of the alkene moiety within α,β-unsaturated carboxylic acids is a cornerstone transformation in organic synthesis, granting access to valuable saturated carboxylic acid building blocks. trans-2,3-Dimethoxycinnamic acid serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its reduction to 3-(2,3-dimethoxyphenyl)propanoic acid requires a chemoselective hydrogenation method that preserves the carboxylic acid functionality and the aromatic ring. This document provides detailed application notes and protocols for the catalytic hydrogenation of trans-2,3-Dimethoxycinnamic acid, focusing on methods that offer high yield, selectivity, and operational simplicity for researchers, scientists, and drug development professionals.

Scientific Rationale and Method Selection

The primary challenge in the reduction of trans-2,3-Dimethoxycinnamic acid is the selective saturation of the carbon-carbon double bond without affecting the carboxylic acid group or the electron-rich aromatic ring. The activation energy for the hydrogenation of a C=C bond is generally lower than that of a carboxylic acid group, making this transformation feasible with the appropriate choice of catalyst and reaction conditions.[1]

Several catalytic systems are effective for this transformation. This guide will focus on two robust and widely applicable methods:

-

Heterogeneous Catalysis using Palladium on Carbon (Pd/C): This is a classic, highly reliable method for alkene hydrogenation.[2][3] The solid catalyst offers ease of handling and removal from the reaction mixture.

-

Homogeneous Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas, instead utilizing a hydrogen donor molecule in the presence of a soluble catalyst.[4] This technique can offer different selectivity profiles and is often advantageous for its mild reaction conditions.

The presence of two methoxy groups on the phenyl ring of the substrate enhances its electron density. While this does not typically inhibit the hydrogenation of the alkene, it is a factor to consider when selecting reaction conditions to avoid potential aromatic ring reduction, which can occur under more forcing conditions with certain catalysts like rhodium or ruthenium.[1][5]

Experimental Workflows and Logical Relationships

The selection of a specific hydrogenation method will depend on available equipment, desired scale, and specific selectivity requirements. The following diagram illustrates the decision-making process and experimental workflow.

Caption: Decision workflow for selecting a suitable hydrogenation method.

Method A: Heterogeneous Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the hydrogenation of substituted cinnamic acids and is a reliable method for achieving high conversion and selectivity.[6]

Protocol A: Pd/C Catalyzed Hydrogenation

Materials:

-

trans-2,3-Dimethoxycinnamic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (high purity)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve trans-2,3-Dimethoxycinnamic acid (e.g., 10.0 g) in ethanol (e.g., 100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.5 g) to the solution. The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere.

-

Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure) and commence vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn, filtered through a syringe filter to remove the catalyst, and analyzed by TLC or HPLC to confirm the disappearance of the starting material.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(2,3-dimethoxyphenyl)propanoic acid.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Method B: Catalytic Transfer Hydrogenation

This method offers a convenient alternative to using pressurized hydrogen gas, employing formic acid as a hydrogen donor.[2][7]

Protocol B: Transfer Hydrogenation with PdCl₂ and Formic Acid

Materials:

-

trans-2,3-Dimethoxycinnamic acid

-

Palladium(II) chloride (PdCl₂)

-

Formic acid (HCOOH)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve trans-2,3-Dimethoxycinnamic acid in an aqueous solution of sodium hydroxide (e.g., 2.5 M).

-

Catalyst Addition: Add PdCl₂ (e.g., 10 mol%) to the stirred solution.

-

Hydrogen Donor Addition: Add formic acid (e.g., 4 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (e.g., 65°C) and maintain for several hours (e.g., 16 hours), monitoring the reaction by TLC or HPLC.[7]

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with 2 M HCl.

-

Extraction: Extract the product into diethyl ether (2 x volume of the aqueous phase). Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(2,3-dimethoxyphenyl)propanoic acid.

Data Presentation: Comparison of Hydrogenation Methods

The choice of catalyst and reaction conditions can significantly impact the outcome of the hydrogenation. The following table summarizes typical conditions and outcomes for the hydrogenation of cinnamic acid derivatives.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Reference |

| 10% Pd/C | H₂ | Ethanol | 25 | 1-4 | >95 | [6] |

| 5% Pd/C | H₂ | 1,4-Dioxane/Water | 220 | 68 | 35 (benzene propanoic acid), 65 (cyclohexane propanoic acid) | [1][5] |

| PdCl₂ | HCOOH/NaOH | Water | 65 | 1 | 98 | [2][7] |

| [Rh(COD)Cl]₂ | HCOOH/NEt₃ | Various | 65-85 | 1 | 47-95 | [1] |

| 5% Ru/C | H₂ | 1,4-Dioxane/Water | 220 | 68 | Low selectivity for C=C reduction | [1][5] |

Note: Yields and selectivities are highly dependent on the specific substrate and reaction conditions. The data for 5% Pd/C and 5% Ru/C at high temperature and pressure indicate the potential for over-reduction of the aromatic ring.

Mechanism of Heterogeneous Catalytic Hydrogenation

The hydrogenation of an alkene on the surface of a palladium catalyst is a well-established process. The following diagram illustrates the key steps of the Horiuti-Polanyi mechanism.

Caption: Simplified mechanism of alkene hydrogenation on a palladium surface.

Product Characterization

The successful synthesis of 3-(2,3-dimethoxyphenyl)propanoic acid should be confirmed by standard analytical techniques.

-

¹H NMR: The disappearance of the vinyl proton signals from the starting material and the appearance of new aliphatic proton signals are key indicators of a successful reaction.

-

¹³C NMR: The disappearance of the alkene carbon signals and the appearance of new sp³ hybridized carbon signals in the aliphatic region confirm the reduction.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the hydrogenated product.

-

HPLC: High-performance liquid chromatography can be used to assess the purity of the final product and to monitor the progress of the reaction.

References

- Shinde, S., & Deshpande, R. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(2), 339-341.

- Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276.

- Shinde, S. B., et al. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.

- Sciencemadness.org. (2012). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness Discussion Board.

- designer-drug.com. (n.d.). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. designer-drug.com.

- Evonik Industries. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.

- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)

-

PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nacatsoc.org [nacatsoc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. prepchem.com [prepchem.com]

- 7. Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: A Guide to the Separation of Cis and Trans Isomers of 2,3-Dimethoxycinnamic Acid

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the separation of cis and trans isomers of 2,3-Dimethoxycinnamic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to navigate the complexities of geometric isomer separation.

Introduction: The Challenge of Geometric Isomers

Cis and trans isomers, also known as geometric isomers, possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond.[1] This structural nuance leads to distinct physical and chemical properties, which can be exploited for their separation.[2] However, their inherent similarities often present significant challenges in achieving baseline separation, a critical step for accurate quantification and further downstream applications in drug development and materials science.

This guide will focus on practical, field-proven methodologies for the successful separation and characterization of cis and trans-2,3-Dimethoxycinnamic acid.

Part 1: Troubleshooting Guide for Isomer Separation

This section addresses common issues encountered during the chromatographic separation of 2,3-Dimethoxycinnamic acid isomers.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Resolution/Peak Co-elution | Inadequate Mobile Phase Composition: Incorrect pH or organic modifier concentration. | Optimize Mobile Phase: • pH Adjustment: For acidic compounds like cinnamic acid derivatives, acidifying the mobile phase with 0.1% formic acid or phosphoric acid can improve peak shape and resolution.[3] • Organic Modifier: Experiment with different ratios of acetonitrile or methanol in the mobile phase. Acetonitrile often provides better resolution for aromatic compounds.[3] |

| Unsuitable Stationary Phase: Standard C18 columns may not provide sufficient selectivity. | Change Stationary Phase: • Consider a phenyl-based column which can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.[4] | |

| Inappropriate Column Temperature: Temperature affects selectivity and viscosity. | Adjust Column Temperature: • Methodically vary the column temperature (e.g., in 5 °C increments from 25°C to 40°C) to observe its effect on resolution. | |

| Peak Tailing | Secondary Interactions with Stationary Phase: Residual silanol groups on the silica backbone can interact with the acidic analyte. | Mitigate Silanol Interactions: • Lower Mobile Phase pH: Operating at a lower pH (around 2.5-3.0) can suppress the ionization of silanol groups.[5] • Use End-capped Columns: Employ a high-quality, end-capped C18 or phenyl column to minimize exposed silanols. |

| Column Overload: Injecting too concentrated a sample. | Reduce Sample Concentration: • Dilute the sample and reinject. If peak shape improves, overload was the likely cause. | |

| Column Contamination or Void: Buildup of particulate matter on the inlet frit or a void in the packing material. | Column Maintenance: • Reverse and flush the column (if permissible by the manufacturer).[6] • If the problem persists, replace the column. The use of a guard column is highly recommended to protect the analytical column.[7] | |

| Isomerization During Analysis | Exposure to UV Light or Heat: Cinnamic acid derivatives can undergo cis-trans isomerization when exposed to energy sources.[8][9] | Minimize Exposure: • Use amber vials for sample storage and autosampler trays. • Avoid prolonged exposure of solutions to direct sunlight or high temperatures. If isomerization is suspected, analyze the sample immediately after preparation. |

| Irreproducible Retention Times | Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the more volatile component. | Ensure Mobile Phase Consistency: • Prepare fresh mobile phase daily. • Keep the mobile phase reservoirs capped. |

| Inadequate System Equilibration: Insufficient time for the column to stabilize with the mobile phase. | Proper Equilibration: • Equilibrate the column with the mobile phase for at least 15-20 column volumes before the first injection. |

Part 2: Experimental Protocols and Methodologies

Preparative High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the preparative separation of cis and trans isomers of 2,3-Dimethoxycinnamic acid. Optimization will be necessary based on the specific instrumentation and the purity of the starting material.

Objective: To isolate gram-scale quantities of pure cis and trans-2,3-Dimethoxycinnamic acid.

Instrumentation and Materials:

-

Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

-

Preparative C18 or Phenyl column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Sample: A mixture of cis and trans-2,3-Dimethoxycinnamic acid dissolved in a minimal amount of methanol or the initial mobile phase.

-

Rotary evaporator.

-

Lyophilizer (optional).

Methodology:

-

Sample Preparation: Dissolve the crude mixture of 2,3-Dimethoxycinnamic acid isomers in the smallest possible volume of methanol. If solubility is an issue, sonication may be used. Dilute the concentrated sample with Mobile Phase A to ensure miscibility and prevent precipitation upon injection. Filter the sample through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 30 minutes at a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).

-

Injection and Elution: Inject the prepared sample onto the column. A scouting gradient is recommended to determine the optimal elution conditions. A typical starting gradient could be:

-

0-5 min: 20% B

-

5-35 min: 20% to 60% B

-

35-40 min: 60% B

-

40-45 min: 60% to 20% B

-

45-50 min: 20% B

-

-

Fraction Collection: Monitor the elution profile using the UV detector (a wavelength of ~280-320 nm is a good starting point for cinnamic acid derivatives).[10] Collect fractions corresponding to the two separated isomer peaks.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Solvent Removal: Pool the pure fractions of each isomer. Remove the acetonitrile using a rotary evaporator. The remaining aqueous solution containing the purified isomer can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to be acidic, followed by drying and evaporation of the organic solvent.

Workflow for Preparative HPLC Separation

Caption: Workflow for preparative HPLC separation of isomers.

Part 3: Characterization of Separated Isomers

Once separated, it is crucial to confirm the identity and purity of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a definitive method for distinguishing between cis and trans isomers. The key diagnostic feature is the coupling constant (³J) between the vinylic protons.

-

trans Isomers: Exhibit a larger coupling constant, typically in the range of 12-18 Hz.[11]

-

cis Isomers: Show a smaller coupling constant, generally between 6-12 Hz.[11]

For 2,3-Dimethoxycinnamic acid, the signals for the vinylic protons will appear as doublets. By measuring the splitting of these doublets, the coupling constant can be determined, and the stereochemistry assigned.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to differentiate between the isomers. The extended conjugation in the trans isomer generally results in a bathochromic (red) shift, meaning it absorbs light at a longer wavelength (higher λmax) compared to the cis isomer.[10][12] This difference, while less definitive than NMR, can be a quick and useful tool for characterization.

Diagram of Isomer Properties and Identification

Caption: Key properties for distinguishing cis and trans isomers.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use fractional crystallization to separate the isomers?

A1: Fractional crystallization is a viable, albeit potentially less efficient, method for separating geometric isomers.[13] This technique relies on differences in the solubility of the isomers in a particular solvent. The trans isomer of cinnamic acid is generally less soluble and has a higher melting point than the cis form.[12] To perform fractional crystallization, a saturated solution of the isomer mixture is prepared in a suitable solvent at an elevated temperature. Upon slow cooling, the less soluble isomer will preferentially crystallize out. The success of this method is highly dependent on the solvent system and the initial purity of the mixture.

Q2: What is the approximate pKa of 2,3-Dimethoxycinnamic acid, and why is it important?

Q3: My baseline is noisy. What could be the cause?

A3: A noisy baseline can stem from several sources. Common causes include:

-

Air bubbles in the system: Degas the mobile phase thoroughly.

-

Pump issues: Check for leaks and ensure proper pump performance.

-

Contaminated mobile phase or column: Use high-purity solvents and filter the mobile phase. If the column is contaminated, flushing with a strong solvent may help.

-

Detector lamp nearing the end of its life: If the noise is consistent and high, the lamp may need replacement.

Q4: How can I confirm the identity of my separated isomers without access to NMR?

A4: While NMR is the gold standard, you can use a combination of other techniques. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Comparing the UV-Vis spectra and melting points of your isolated compounds to literature values for cis and trans-cinnamic acid derivatives can provide strong evidence for their identity. Additionally, co-injection with a commercially available standard of one of the isomers on an HPLC system can confirm its identity if the retention times match.

Q5: Is it possible for the isomers to convert back to a mixture after separation?

A5: Yes, particularly the cis isomer, which is thermodynamically less stable than the trans isomer.[12] Exposure to heat, light (especially UV), or acidic conditions can promote isomerization back to the more stable trans form.[8][9] Therefore, it is essential to store the purified isomers in a cool, dark place, and in a neutral or slightly acidic solution if in liquid form. For long-term storage, as a solid in a freezer is recommended.

References

-

Vedantu. (n.d.). How do geometric isomers differ from each other class 11 chemistry CBSE. Retrieved February 15, 2026, from [Link]

-

LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved February 15, 2026, from [Link]

-

Canadian Science Publishing. (1969). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Retrieved February 15, 2026, from [Link]

-

HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved February 15, 2026, from [Link]

-

UQ eSpace. (n.d.). and three‐bond carbon–hydrogen coupling constants in cinnamic acid based compounds. Retrieved February 15, 2026, from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 15, 2026, from [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 15, 2026, from [Link]

-

Quora. (2018, December 2). Do geometric isomers of compounds have different properties? If so, why? If not, why distinguish between them? Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development? Retrieved February 15, 2026, from [Link]

-

Sulzer. (n.d.). Fractional Crystallization. Retrieved February 15, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Cinnamic Acid. Retrieved February 15, 2026, from [Link]

-

Scientific Research Publishing. (n.d.). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Retrieved February 15, 2026, from [Link]

-

Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved February 15, 2026, from [Link]

-

Sci-Hub. (2004). Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. Retrieved February 15, 2026, from [Link]

-

Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). Trans-2,3-dimethoxycinnamic acid - Optional[1H NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxycinnamic acid. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 2,3-Dihydroxycinnamic acid. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxycinnamic acid. Retrieved February 15, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. Retrieved February 15, 2026, from [Link]

-

University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Converting method for cis and trans isomers of cinnamic acid compound.

-

Semantic Scholar. (n.d.). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Retrieved February 15, 2026, from [Link]

-

Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved February 15, 2026, from [Link]

-

PMC. (2023, April 7). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. Retrieved February 15, 2026, from [Link]

-

University of Belgrade. (n.d.). Supporting information A detailed UV-Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Retrieved February 15, 2026, from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Retrieved February 15, 2026, from [Link]

-

International Science Community Association. (2013, December 18). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Retrieved February 15, 2026, from [Link]

-

Stereoelectronics.org. (2021, April 26). The stability of atropisomers. Retrieved February 15, 2026, from [Link]

Sources

- 1. welch-us.com [welch-us.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. benchchem.com [benchchem.com]

- 4. edocs.tib.eu [edocs.tib.eu]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rcprocess.se [rcprocess.se]

Technical Support Center: Troubleshooting Solubility Issues of 2,3-Dimethoxycinnamic Acid in Aqueous Media

Welcome to the technical support center for 2,3-Dimethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of achieving adequate aqueous solubility for this compound. Due to its chemical structure, 2,3-Dimethoxycinnamic acid presents solubility hurdles that can impact experimental reproducibility and outcomes. This document provides in-depth, field-proven insights and step-by-step protocols to overcome these issues effectively.

Understanding the Challenge: Physicochemical Properties of 2,3-Dimethoxycinnamic Acid

The solubility behavior of a compound is dictated by its molecular structure. 2,3-Dimethoxycinnamic acid (DMCA) is an unsaturated carboxylic acid featuring a phenyl ring.[1][2][3] While the carboxylic acid group offers a potential handle for solubilization, the aromatic ring and two methoxy (-OCH3) groups contribute to its hydrophobic character, leading to poor solubility in neutral aqueous solutions.[4][5][6]

The key to manipulating its solubility lies in understanding its acidic nature. Like other cinnamic acid derivatives, the carboxylic acid moiety can be deprotonated to form a much more polar and water-soluble carboxylate salt.[7][8] This transition is governed by the solution's pH and the compound's pKa (acid dissociation constant). The pKa for similar cinnamic acid derivatives is typically in the range of 4.0-4.5.[6][9][10] Therefore, raising the pH of the medium significantly above this pKa value is the most direct strategy to enhance solubility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3][11] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | White crystalline solid | [2][11] |

| Predicted pKa | ~4.0 - 4.5 | [6][9][10] |

| Aqueous Solubility | Poor at neutral pH | [4][5][6] |

| Organic Solvent Solubility | Soluble in many organic solvents (e.g., Ethanol, DMSO) | [5][6] |

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the solubilization of 2,3-Dimethoxycinnamic acid in a practical question-and-answer format.

Q1: My 2,3-Dimethoxycinnamic acid powder won't dissolve in my neutral buffer (e.g., PBS pH 7.4). What is the most reliable first step?

Answer: The most effective initial approach is to use pH adjustment to convert the insoluble free acid into its highly soluble carboxylate salt. By increasing the pH to at least 2-3 units above the compound's pKa, you facilitate nearly complete deprotonation.

Causality: At a pH below its pKa, the compound exists predominantly in its neutral, protonated (R-COOH) form, which is hydrophobic and thus poorly soluble in water.[12] By adding a base (e.g., NaOH), you remove the proton, forming the negatively charged carboxylate salt (R-COO⁻). This ionic form is significantly more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[7][13]

Caption: pH-dependent equilibrium of 2,3-Dimethoxycinnamic acid.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

-

Calculate Mass: Weigh the required amount of 2,3-Dimethoxycinnamic acid for your desired volume and concentration (e.g., 20.82 mg for 10 mL of a 10 mM solution).

-

Initial Suspension: Add the powder to approximately 80% of the final desired volume of purified water (e.g., 8 mL). The powder will not dissolve and will form a suspension.

-

Basification: While stirring, add a suitable base, such as 1 M NaOH, dropwise. Monitor the solution. As the pH increases, the solid will begin to dissolve.

-